molecular formula C28H12N2O4S2 B12565608 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) CAS No. 209908-49-6

2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)

Cat. No.: B12565608
CAS No.: 209908-49-6
M. Wt: 504.5 g/mol
InChI Key: SVCQGBUIPVBTRV-UHFFFAOYSA-N
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Description

2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is a dimeric compound comprising two naphtho[2,3-d][1,3]thiazole-4,9-dione units linked via a central 1,4-phenylene group. This structure combines the redox-active 1,4-naphthoquinone core with a thiazole heterocycle, enabling unique photophysical and biological properties. The extended π-conjugation from the phenylene bridge enhances electronic delocalization, making it relevant for applications in photovoltaics, fluorescence-based sensing, and antimicrobial/anticancer therapies .

Properties

CAS No.

209908-49-6

Molecular Formula

C28H12N2O4S2

Molecular Weight

504.5 g/mol

IUPAC Name

2-[4-(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)phenyl]benzo[f][1,3]benzothiazole-4,9-dione

InChI

InChI=1S/C28H12N2O4S2/c31-21-15-5-1-3-7-17(15)23(33)25-19(21)29-27(35-25)13-9-11-14(12-10-13)28-30-20-22(32)16-6-2-4-8-18(16)24(34)26(20)36-28/h1-12H

InChI Key

SVCQGBUIPVBTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)C5=NC6=C(S5)C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) typically involves the reaction of naphthoquinone derivatives with thiazole precursors. One common method includes the reaction of 2-phenylthio-1,4-naphthoquinone with thiazole derivatives under specific conditions . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry: Photopolymerization

One of the primary applications of this compound is as a photoinitiator in free radical polymerization processes. It enables high-speed and precision 3D printing under sunlight by generating free radicals upon exposure to light. This application is particularly useful in the development of advanced materials for coatings and biomedical devices.

Table 1: Photopolymerization Characteristics

PropertyDescription
Light Absorption RangeUV to visible spectrum
Polymerization SpeedHigh-speed due to efficient radical generation
Applications3D printing, coatings

Biology: Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it disrupts microbial cell membranes and inhibits DNA gyrase.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of derivatives of naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus species. Compounds with nitrogen-containing heterocycles demonstrated enhanced antibacterial activity.

Medicine: Anticancer Properties

Research indicates that this compound has potential anticancer properties through the inhibition of specific enzymes such as dihydroorotate dehydrogenase (DHODH) and the induction of reactive oxygen species (ROS). These mechanisms lead to apoptosis in cancer cells.

Table 2: Anticancer Mechanisms

MechanismDescription
Enzyme InhibitionInhibits DHODH leading to disrupted pyrimidine synthesis
ROS InductionCauses oxidative stress resulting in apoptosis

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for developing advanced materials. Its properties make it suitable for use in coatings that require durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Naphtho[2,3-d][1,3]thiazole-4,9-dione dimer 1,4-Phenylene linker ~430–450* Enhanced π-conjugation, dual redox centers, high thermal stability
Naphtho[2,3-d][1,3]thiazole-4,9-dione (Monomer) Single naphthothiazole-quinone unit 215.23 Antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus), fluorescence (λem: 440–490 nm)
2-Aminonaphtho[2,3-d][1,3]thiazole-4,9-dione Amino group at C2 –NH2 230.25 Anticancer activity (IC50: 0.269–8.769 µM vs. HeLa, MDA-MB-231)
Naphtho[2,3-d][1,2,3]triazole-4,9-dione Triazole ring replacing thiazole Triazole 214.20 Reduced redox activity; higher solubility due to polar triazole
Naphtho[2,3-b]thiophene-4,9-dione Thiophene ring replacing thiazole –S– 228.26 Electron-rich structure; photovoltaic applications

*Estimated based on monomeric molecular weight.

Photophysical Properties

  • Fluorescence: Monomeric derivatives like 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione exhibit strong fluorescence (λem: 440–490 nm) with large Stokes shifts (>90 nm), ideal for bioimaging . The dimer’s extended conjugation may redshift emission wavelengths, enhancing suitability for near-infrared applications.
  • Quantum Yield: Related naphthoquinone-thiazoles achieve quantum yields of ~25–30%, comparable to commercial fluorophores .

Biological Activity

2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is a complex organic compound notable for its unique structural features that combine naphthoquinone and thiazole moieties. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is C28H12N2O4S2C_{28}H_{12}N_{2}O_{4}S_{2}. Its structure includes a phenylene bridge connecting two naphtho[2,3-d][1,3]thiazole-4,9-dione units. This configuration contributes to its photophysical properties and biological activities.

Antimicrobial Activity

Research has demonstrated that 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) exhibits significant antimicrobial activity against various bacterial strains.

The antimicrobial action is primarily attributed to the compound's ability to penetrate microbial cells and disrupt cellular functions. Specifically:

  • Inhibition of DNA Gyrase : The compound interferes with DNA replication processes by inhibiting the enzyme DNA gyrase.
  • Cell Membrane Disruption : It causes damage to the microbial cell membrane leading to cell lysis.

Efficacy Against Resistant Strains

Studies have shown that this compound is effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibacterial agent in the fight against antibiotic resistance .

Anticancer Activity

The anticancer properties of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) are linked to its ability to induce apoptosis in cancer cells through several mechanisms:

  • Enzyme Inhibition : It inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Induction : The compound promotes ROS production within cancer cells, leading to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialMRSADNA gyrase inhibition; cell membrane disruption
AnticancerVarious cancer cell linesDHODH inhibition; ROS induction

Case Study: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione), the Minimum Inhibitory Concentration (MIC) was determined against several strains of Staphylococcus. The results indicated that lower concentrations were effective in inhibiting growth compared to standard antibiotics .

Case Study: Anticancer Activity

In another study focusing on its anticancer properties, 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) was tested on various cancer cell lines. The compound showed promising results in inducing apoptosis and inhibiting cell proliferation at specific concentrations .

Q & A

Q. What are the primary synthetic routes for synthesizing 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione), and how do reaction conditions influence product yield?

The compound is synthesized via cyclization of N-substituted 2-(methylamino)naphthoquinones or anthraquinones with sulfur monochloride (S2_2Cl2_2) in the presence of tertiary amines like DABCO or Hünig's base. Key steps include:

  • Using 15 equivalents of S2_2Cl2_2 in THF to maximize chlorination efficiency (81% yield) .
  • Optimizing solvent choice (e.g., chlorobenzene at 115°C) to stabilize intermediates and reduce side reactions .
  • Employing DABCO-S2_2Cl2_2 complexes to enhance sulfur insertion into the thiazole ring . Alternative routes involve condensation of bromolawsone with thiosemicarbazones in DMF, followed by cyclization with KHCO3_3 .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

  • 1^1H/13^13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 180–190 ppm) in the naphthoquinone and thiazole moieties .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy to validate purity .
  • IR Spectroscopy : Detect C=O stretching (1650–1700 cm1^{-1}) and C-S bonds (600–700 cm1^{-1}) .
  • X-ray crystallography (if available): Resolve fused thiazole-quinone planar structures .

Q. What initial biological activities have been reported, and what standardized assays are used to evaluate them?

  • Anticancer activity : Evaluated via MTT assays against MDA-MB-231 (breast), HeLa (cervical), and MKN-45 (gastric) cancer lines. Derivatives with 2-aminothiazole substitutions show IC50_{50} values as low as 0.269 µM .
  • Antifungal activity : Tested against Staphylococcus strains using broth microdilution (MIC ≤ 16 µg/mL) .
  • Antioxidant mechanisms : Assessed via ROS generation assays (e.g., superoxide detection kits) linked to naphthoquinone redox cycling .

Advanced Research Questions

Q. How can researchers optimize thiazole ring formation while minimizing chlorination by-products during synthesis?

  • Reagent stoichiometry : Use S2_2Cl2_2 in excess (≥15 eq.) to drive sulfur insertion over chlorination .
  • Base selection : Replace N-ethyldiisopropylamine with DABCO to suppress thioketone formation (e.g., 2-thioxo derivatives) .
  • Temperature control : Maintain reflux in chlorobenzene (115°C) to stabilize reactive intermediates and avoid thermal degradation .
  • By-product monitoring : Track H2_2S elimination via 1^1H NMR (δ 1.5–2.5 ppm for sp3^3 carbons) and isolate triethylamine hydrothiosulfide .

Q. What mechanisms explain the unexpected formation of carbazole derivatives during base-mediated reactions, and how can these pathways be controlled?

Carbazoles arise from:

  • Ring contraction : 3H-spiro[thiazole-cyclohexane] intermediates undergo base-catalyzed elimination (e.g., Et3_3N), forming 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones .
  • Thiol intermediate generation : Thiazole ring cleavage produces transient thiols, which cyclize via intramolecular C-N coupling . Control strategies :
  • Limit reaction time (<12 hours) to prevent over-dehydration .
  • Use non-nucleophilic bases (e.g., DABCO) to suppress nucleophilic attack on the thiazole ring .

Q. How do structural modifications at the 2-position of the thiazole ring affect anticancer activity, and what computational approaches validate these interactions?

  • Substituent effects : Piperazinyl or aminophenyl groups enhance DNA intercalation and Topoisomerase IIβ inhibition, reducing IC50_{50} values by 10–100x compared to unsubstituted analogs .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models show hydrogen bonding between 2-amino groups and TopoIIβ residues (e.g., Asn-95, Lys-98), with binding energies ≤−8.5 kcal/mol .
  • QSAR studies : Electron-withdrawing substituents (e.g., -NO2_2) correlate with increased cytotoxicity (R2^2 > 0.85) .

Q. What contradictions exist in reported antifungal activity data, and how can experimental design address them?

  • Discrepancies : Some studies report MICs of 16 µg/mL against Staphylococcus , while others note reduced efficacy (>64 µg/mL) for non-polar derivatives .
  • Resolution strategies :
  • Standardize inoculum size (1–5 × 105^5 CFU/mL) and growth media (Mueller-Hinton broth) .
  • Incorporate fluorescence assays (λex_{ex} = 440 nm, λem_{em} = 530 nm) to track cellular uptake, correlating with activity .

Q. How do photophysical properties of this compound enable applications in bioimaging, and what limitations exist?

  • Large Stokes shift (>90 nm) : Minimizes self-quenching, enabling imaging in live cells without excitation interference .
  • Fluorescence quenching : Observed in polar solvents (e.g., water) due to naphthoquinone aggregation. Mitigate via PEGylation or nanoencapsulation .
  • Two-photon absorption : Computational models (TD-DFT) predict strong absorption at 800–900 nm, suggesting potential for deep-tissue imaging .

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